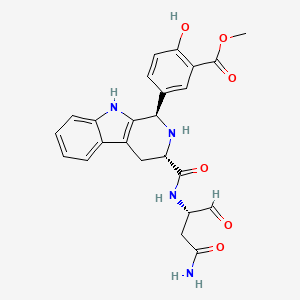
(1R,3S)-THCCA-Asn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-THCCA-Asn involves several steps:
Asymmetric Cycloaddition: N-acylhydroxyamine and cyclopentadiene undergo an asymmetric cycloaddition to yield the first intermediate.
Hydrogenation: The first intermediate is hydrogenated to produce the second intermediate.
Hydrolysis/Ammonolysis: The amido bond of the second intermediate is hydrolyzed, ammonolyzed, hydrazinolyzed, or alcoholyzed to yield the third intermediate.
Final Hydrogenation: The third intermediate is hydrogenated to produce this compound
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity. The process may include large-scale asymmetric cycloaddition and hydrogenation steps, followed by purification techniques such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-THCCA-Asn undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Hydrogenation is a key step in its synthesis.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of polar aprotic solvents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like sodium iodide in acetone are used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
(1R,3S)-THCCA-Asn has several scientific research applications:
Chemistry: It is used as a model compound in studies of asymmetric synthesis and chiral catalysis.
Biology: It serves as a tool for studying thrombin inhibition and platelet aggregation.
Medicine: Its antithrombotic properties make it a potential candidate for developing new anticoagulant drugs.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
(1R,3S)-THCCA-Asn exerts its effects by selectively inhibiting thrombin, a key enzyme in the coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. This selective inhibition is achieved through the interaction of this compound with specific amino acid residues in the thrombin active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3S)-THCCA: Another derivative of tetrahydro-β-carboline-3-carboxylic acid, but with different stereochemistry.
(1R,3S)-THCCA: The parent compound without the asparagine moiety.
Uniqueness
(1R,3S)-THCCA-Asn is unique due to its high selectivity and potency as a thrombin inhibitor. Its IC50 value ranges from 0.07 to 0.14 μM, making it more effective compared to other similar compounds .
Eigenschaften
Molekularformel |
C24H24N4O6 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
methyl 5-[(1R,3S)-3-[[(2S)-4-amino-1,4-dioxobutan-2-yl]carbamoyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-2-hydroxybenzoate |
InChI |
InChI=1S/C24H24N4O6/c1-34-24(33)16-8-12(6-7-19(16)30)21-22-15(14-4-2-3-5-17(14)27-22)10-18(28-21)23(32)26-13(11-29)9-20(25)31/h2-8,11,13,18,21,27-28,30H,9-10H2,1H3,(H2,25,31)(H,26,32)/t13-,18-,21+/m0/s1 |
InChI-Schlüssel |
ILCLXEVFCBOEKZ-LTBCBRHQSA-N |
Isomerische SMILES |
COC(=O)C1=C(C=CC(=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)N[C@@H](CC(=O)N)C=O)C4=CC=CC=C4N3)O |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C2C3=C(CC(N2)C(=O)NC(CC(=O)N)C=O)C4=CC=CC=C4N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
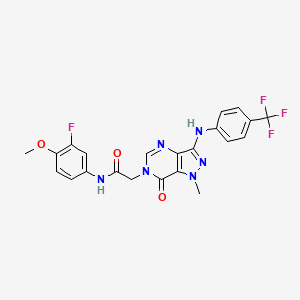
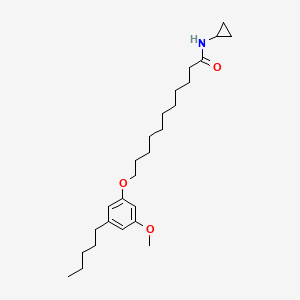



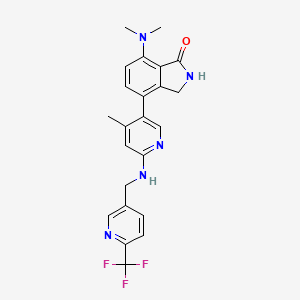
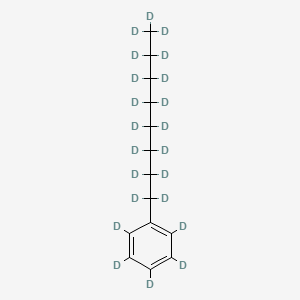
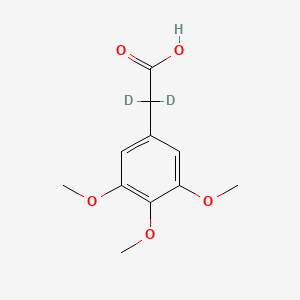
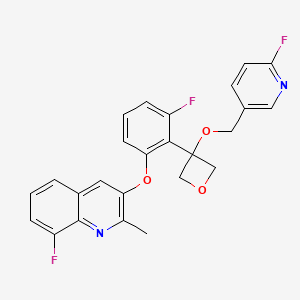
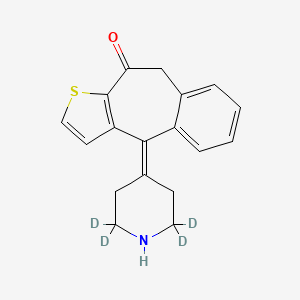

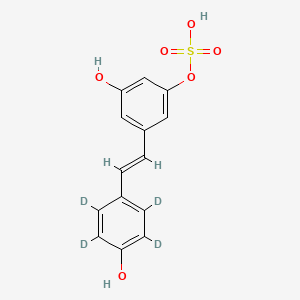
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
